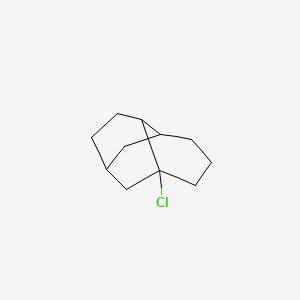
Phosphine, methylbis(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, methylbis(1-methylethyl)-, also known as diisopropylmethylphosphine, is an organophosphorus compound with the chemical formula C7H17P. It is a tertiary phosphine, characterized by the presence of three alkyl groups attached to the phosphorus atom. This compound is a colorless liquid with a distinct odor and is known for its flammability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphine, methylbis(1-methylethyl)- can be synthesized through several methods. One common approach involves the reaction of isopropylmagnesium bromide with methylphosphonous dichloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The general reaction scheme is as follows:
(CH3)2CHMgBr+CH3PCl2→(CH3)2CHP(CH3)2+MgBrCl
Industrial Production Methods
In industrial settings, the production of phosphine, methylbis(1-methylethyl)- often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity phosphine, methylbis(1-methylethyl)-.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, methylbis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride are used, and the reaction is conducted under an inert atmosphere.
Substitution: Halides like methyl iodide are used in substitution reactions, often in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Alkylated phosphines.
Applications De Recherche Scientifique
Phosphine, methylbis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs containing phosphorus.
Industry: It is utilized in the production of agrochemicals, flame retardants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of phosphine, methylbis(1-methylethyl)- involves its ability to donate electron pairs to form coordination complexes with transition metals. This property makes it an effective ligand in catalysis. The molecular targets include metal centers in catalytic cycles, where it facilitates the formation and stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
Phosphine, methylbis(1-methylethyl)- can be compared with other tertiary phosphines such as:
Triethylphosphine: Similar in structure but with ethyl groups instead of isopropyl groups.
Triphenylphosphine: Contains phenyl groups, making it more sterically hindered and less reactive.
Tributylphosphine: Contains butyl groups, offering different solubility and reactivity profiles.
The uniqueness of phosphine, methylbis(1-methylethyl)- lies in its balance of steric and electronic properties, making it a versatile ligand in various catalytic applications.
Conclusion
Phosphine, methylbis(1-methylethyl)- is a valuable compound in both academic and industrial settings. Its unique properties and reactivity make it an essential reagent in organic synthesis, catalysis, and the development of new materials and pharmaceuticals.
Propriétés
Numéro CAS |
60054-88-8 |
|---|---|
Formule moléculaire |
C7H17P |
Poids moléculaire |
132.18 g/mol |
Nom IUPAC |
methyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C7H17P/c1-6(2)8(5)7(3)4/h6-7H,1-5H3 |
Clé InChI |
FSYNJORCDZYHJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



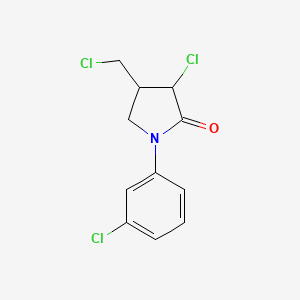
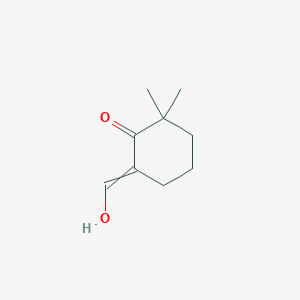
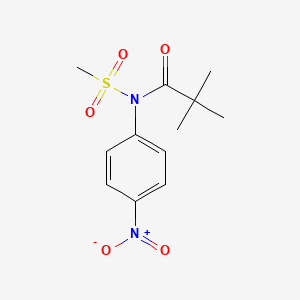
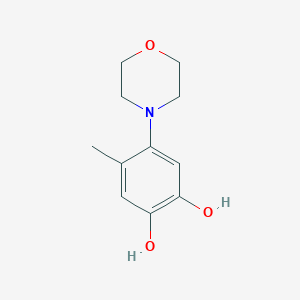


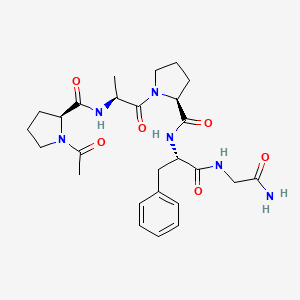
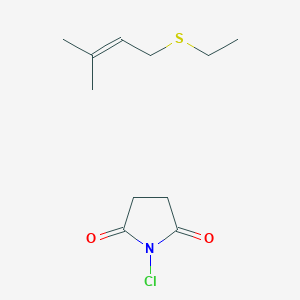

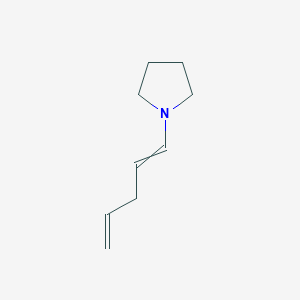
![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)
